N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .Scientific Research Applications
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate
This compound has been used in the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , a bioactive compound with high yield and purity . This compound is of potential interest in applications such as pesticides and antioxidants .
Pesticide Application
The compound has been found to be an effective fungicide with selective action . This makes it a valuable tool in the agricultural industry for the control of harmful fungi.
Catalysis
The compound has been involved in reactions that involve catalysis by strong base . This makes it useful in various chemical reactions that require a catalyst.
Drug Development
“N-(1,1-dioxothiolan-3-yl)-N-methylacetamide” has been investigated for its role in drug development, particularly in the treatment of neurodegenerative diseases and cancer. Clinical trials have shown promising results in the use of this compound as a neuroprotective agent.
GIRK1/2 Potassium Channel Activators
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” has been used in the discovery and characterization of a series of compounds as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds display nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Neurological Disorders
The compounds synthesized using “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide” have shown potential in the treatment of various neurological disorders such as pain perception, epilepsy, reward/addiction, and anxiety .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-5,9H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCQKQUWCARVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.